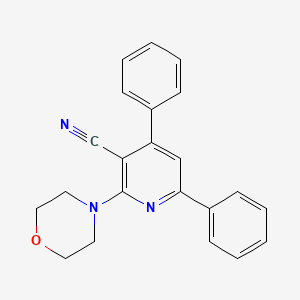![molecular formula C18H14FN3O2 B5680438 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as FP-PA and has been synthesized using various methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
作用機序
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has been found to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit anti-microbial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide in lab experiments is its potential application in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.
将来の方向性
The potential applications of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide in various fields of scientific research make it a promising candidate for future studies. Some of the future directions for this compound include:
1. Determining the optimal dosage and toxicity of this compound in various cell lines and animal models.
2. Investigating the mechanism of action of this compound in more detail.
3. Developing new derivatives of this compound with improved anti-inflammatory, anti-tumor, and anti-microbial activities.
4. Studying the potential application of this compound in other fields of scientific research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Further studies are needed to determine the optimal dosage and toxicity of this compound and to investigate its mechanism of action in more detail. The potential applications of this compound in various fields of scientific research make it a promising candidate for future studies.
合成法
Several methods have been used to synthesize 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide. One method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazine. This intermediate compound is then reacted with phenylacetyl chloride in the presence of triethylamine to form 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide.
科学的研究の応用
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has been extensively studied for its potential application in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXQRCXCLMFHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
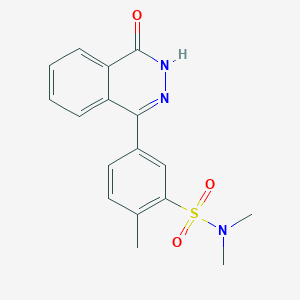
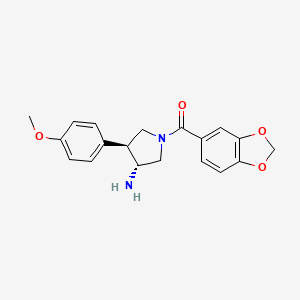
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
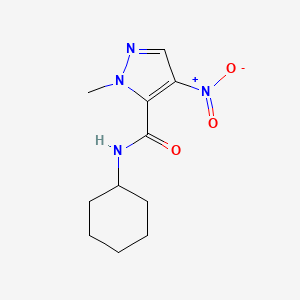
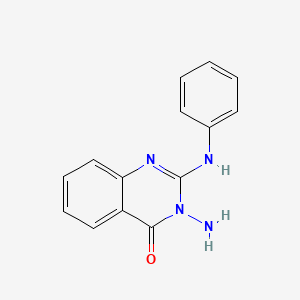
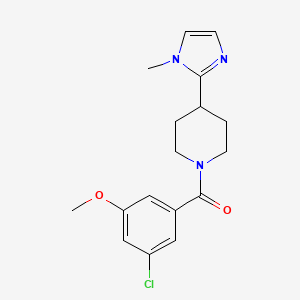
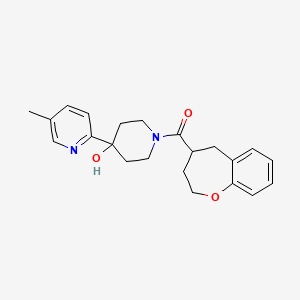
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)
